2-Methyl-5-(trifluoromethyl)furan

Vue d'ensemble

Description

2-Methyl-5-(trifluoromethyl)furan (CAS: 17515-75-2) is a fluorinated heterocyclic compound with the molecular formula C₆H₅F₃O and a molecular weight of 150.1 g/mol . Key physicochemical properties include:

- XlogP (hydrophobicity): 2.3

- Hydrogen bond acceptors: 4 (oxygen and fluorine atoms)

- Topological polar surface area: 13.1 Ų

- Complexity: 121 (indicating a moderately complex structure) .

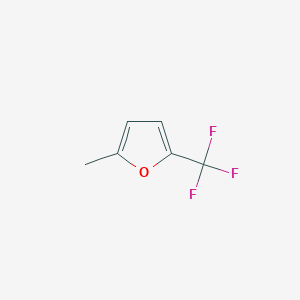

This compound features a furan ring substituted with a methyl group at position 2 and a trifluoromethyl (-CF₃) group at position 3. The electron-withdrawing -CF₃ group enhances stability and influences reactivity, making it valuable in pharmaceutical and agrochemical synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)furan typically involves the reaction of 2-methylfuran with trifluoromethane under specific conditions. The reaction is carried out in the presence of a catalyst, often a metal-based catalyst, to facilitate

Activité Biologique

2-Methyl-5-(trifluoromethyl)furan is a compound characterized by its unique furan structure, which is enhanced by the presence of a trifluoromethyl group. This structural feature contributes to its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and agrochemical applications. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H5F3O

- Molecular Weight : Approximately 162.1 g/mol

- Structure : The trifluoromethyl group significantly influences the compound's reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Lipophilicity : The trifluoromethyl group increases the lipophilicity of the compound, enhancing its ability to penetrate biological membranes and interact with cellular targets.

- Metabolic Stability : The presence of the trifluoromethyl group may also confer metabolic stability, allowing for prolonged activity within biological systems.

- Interaction with Biological Targets : Preliminary studies suggest that this compound may interact with various biological pathways, including those involved in cancer proliferation and metabolic disorders.

Anticancer Potential

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer activities. For instance:

- Case Study : A study evaluated the anticancer properties of related benzofuran derivatives against lung cancer cell lines (A549). The most potent derivative showed an IC50 value of 27.49 ± 1.90 μM, indicating strong cytotoxicity compared to standard treatments like crizotinib .

- Mechanism : These compounds may induce apoptosis in cancer cells, as evidenced by flow cytometry results showing increased apoptosis rates in treated cells .

GOAT Inhibition

This compound has been identified as a potential inhibitor of ghrelin O-acyltransferase (GOAT), an enzyme implicated in obesity and metabolic syndromes:

- Therapeutic Implications : Inhibition of GOAT can lead to reduced ghrelin activity, which may help in managing obesity and related metabolic disorders .

Data Summary

Applications De Recherche Scientifique

Synthetic Chemistry

1. Organic Synthesis

- Claisen Condensation : 2-Methyl-5-(trifluoromethyl)furan is utilized in Claisen condensation reactions with acetophenones and methyl 2-methoxytetrafluoropropionate. This leads to the formation of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones, which are valuable intermediates in organic synthesis .

- N-Heterocycles : The compound serves as a precursor for synthesizing trifluoromethylated N-heterocycles, including pyrazoles and isoxazolines, which are significant in pharmaceutical applications .

2. Mechanistic Studies

- The compound participates in various chemical reactions such as the Mukaiyama aldol reaction, which is crucial for forming specific furan derivatives selectively .

Materials Science

1. Biobased Polymers

- Derivatives of this compound are involved in the enzymatic polymerization processes to create novel biobased furan polyesters. These materials contribute to sustainable development by providing alternatives to petroleum-based products .

Catalysis

1. DABCO-Catalyzed Reactions

- In catalysis, this compound is part of DABCO-catalyzed reactions for synthesizing trifluoromethylated furans. This reaction highlights its role in developing new catalytic methods applicable in organic synthesis .

Environmental Chemistry

1. Green Chemistry Initiatives

- Research indicates that furan derivatives can potentially replace petroleum-derived chemicals in producing plastics and fine chemicals. This aligns with green chemistry principles aimed at reducing environmental impact .

Combustion Chemistry

1. Biofuels Research

- Studies on the combustion properties of furan derivatives, including 2-Methylfuran, have shown their potential as biofuels. Understanding their combustion mechanisms aids in developing sustainable energy sources .

Case Studies and Research Findings

| Application Area | Key Findings | References |

|---|---|---|

| Organic Synthesis | Utilized in Claisen condensation and synthesis of N-heterocycles | |

| Materials Science | Involved in creating biobased furan polyesters through enzymatic polymerization | |

| Catalysis | Participates in DABCO-catalyzed synthesis of trifluoromethylated compounds | |

| Environmental Chemistry | Potential substitute for petroleum-based chemicals in plastics production | |

| Combustion Chemistry | Investigated as a biofuel with favorable combustion properties |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-Methyl-5-(trifluoromethyl)furan?

- Methodological Answer : The synthesis of trifluoromethyl-substituted furans often employs cross-coupling reactions. For example, 5-(trifluoromethyl)furan-2-boronic acid (CAS 1308354-99-5) can serve as a key intermediate in Suzuki-Miyaura couplings to introduce trifluoromethyl groups into furan scaffolds . Gas-phase reactions with OH radicals, as studied in methylfuran derivatives, may also provide insights into optimizing reaction conditions for stability and yield .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NMR, is critical for identifying trifluoromethyl group positions. Mass spectrometry (MS) and X-ray crystallography (if crystalline) further validate molecular structure. Comparative studies with analogs, such as bromo-trifluoromethyl furans (e.g., 2-Bromo-5-[(trifluoromethoxy)methyl]furan, CAS data in ), highlight the importance of isotopic patterns and fragmentation pathways for unambiguous characterization.

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound is limited, general furan safety protocols apply. Use fume hoods to avoid inhalation, wear nitrile gloves, and store in cool, dry conditions. Refer to analogous compounds (e.g., furan derivatives in ) for guidance on handling volatile fluorinated organics. Neuropharmacological studies in mice suggest potential bioactivity, necessitating stringent exposure controls .

Advanced Research Questions

Q. How do reaction intermediates of this compound form under oxidative conditions, and how can they be tracked?

- Methodological Answer : Advanced analytical techniques like Atmospheric Pressure Ionization Tandem Mass Spectrometry (API-MS/MS) are critical. Studies on gas-phase OH radical reactions with methylfurans (e.g., 2- and 3-methylfuran) reveal intermediates such as carbonyls and epoxides, which can be monitored in real-time using high-resolution MS . Isotopic labeling (e.g., ) may further elucidate mechanistic pathways.

Q. What strategies mitigate challenges in achieving enantioselective synthesis of trifluoromethyl-furan derivatives?

- Methodological Answer : Chiral catalysts, such as palladium complexes with phosphine ligands, have been effective in asymmetric cross-couplings for fluorinated heterocycles. Computational modeling (DFT) can predict steric and electronic effects of the trifluoromethyl group on reaction stereochemistry. For example, studies on dihydrofuranones with fluoroalkyl groups demonstrate the role of steric hindrance in enantiocontrol .

Q. How can this compound be applied in pharmacological studies, and what bioassays are suitable?

- Methodological Answer : Evaluate anticonvulsant or neuroactive potential using in vivo murine models, as done for structurally related gamma-butyrolactones. Measure brain concentrations via LC-MS/MS to correlate pharmacokinetics with observed effects. Dose-response studies and comparative analyses with non-fluorinated analogs (e.g., 5-methylfuran-2(3H)-one derivatives ) isolate the contribution of the trifluoromethyl group to bioactivity .

Q. What are the environmental degradation pathways of this compound, and how can persistence be assessed?

- Methodological Answer : Perform photolysis and hydrolysis experiments under simulated environmental conditions. Use GC-MS to identify breakdown products like trifluoroacetic acid (TFA) or carbonyl-containing fragments. Comparative studies with perfluorinated compounds (PFCs, ) highlight the stability of C-F bonds and potential for bioaccumulation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Furan Derivatives

Structural and Physicochemical Properties

*Estimated based on structural analogs.

Key Observations:

- Electron-Withdrawing Effects: The -CF₃ group in this compound increases polarity and stability compared to sulfur-containing analogs like 2-Methyl-5-(methylthio)furan .

- Volatility: Linear alkyl substituents (e.g., propenyl in 2-Methyl-5-[(1E)-1-propen-1-yl]furan) may enhance volatility, whereas -CF₃ reduces it due to higher molecular weight .

- Bioactivity: The methylthio (-SCH₃) group in 2-Methyl-5-(methylthio)furan is associated with flavoring applications, while -CF₃ derivatives are prioritized in medicinal chemistry for metabolic stability .

This compound

- Synthetic Utility: Used as a building block for trifluoromethylated heterocycles, critical in developing kinase inhibitors and antiviral agents .

- Challenges: Discontinued commercial availability (CymitQuimica) highlights synthesis or stability issues .

2-Methyl-5-(methylthio)furan

- Biological Detection: Identified in adipocyte cultures (median concentration <5 ppb) but faced quantification challenges due to unstable reference standards .

5-Methyl-2-(trifluoromethyl)-3-furoic Acid

- Derivative Potential: The carboxylic acid group enables conjugation with amines or alcohols, broadening utility in prodrug design .

Functional Group Impact on Reactivity

Propriétés

IUPAC Name |

2-methyl-5-(trifluoromethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3O/c1-4-2-3-5(10-4)6(7,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXDJGFXCAAAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449523 | |

| Record name | 2-methyl-5-(trifluoromethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17515-75-2 | |

| Record name | 2-methyl-5-(trifluoromethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.